An In-depth Technical Guide to 2,4-Difluoro-5-iodopyridine: Synthesis, Reactivity, and Applications in Modern Chemistry
An In-depth Technical Guide to 2,4-Difluoro-5-iodopyridine: Synthesis, Reactivity, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in contemporary medicinal and agricultural chemistry, 2,4-difluoro-5-iodopyridine offers a unique combination of reactive sites that enable diverse and complex molecular architectures. The presence of two distinct fluorine atoms, susceptible to nucleophilic aromatic substitution (SNAr), and an iodine atom, primed for a host of cross-coupling reactions, makes this scaffold a versatile tool for the discerning synthetic chemist. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 2,4-difluoro-5-iodopyridine, offering field-proven insights and detailed protocols to empower researchers in their quest for novel chemical entities.
Core Chemical and Physical Properties
2,4-Difluoro-5-iodopyridine is a halogenated pyridine derivative that presents as a pale-yellow to yellow-brown liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 837364-89-3 | [2][3][4] |
| Molecular Formula | C₅H₂F₂IN | [2][3][4] |
| Molecular Weight | 240.98 g/mol | [3][4] |
| Boiling Point | 219.1 °C | [2] |
| Density | 2.129 g/cm³ | [2] |
| Refractive Index | 1.572 | [2] |
| Flash Point | 86.3 °C | [2] |
| Purity (typical) | >95% | [4] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. These signals will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this molecule and will show two distinct resonances for the fluorine atoms at the C-2 and C-4 positions. The chemical shifts and coupling patterns provide valuable information about the electronic environment of the pyridine ring.[3][5]
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of 2,4-Difluoro-5-iodopyridine
The most direct and logical synthetic route to 2,4-difluoro-5-iodopyridine is the electrophilic iodination of the commercially available precursor, 2,4-difluoropyridine. While a specific, detailed protocol for this exact transformation is not widely published, a general and effective method for the iodination of deactivated aromatic compounds can be adapted.
Conceptual Workflow for Synthesis:
Caption: Synthetic workflow for 2,4-difluoro-5-iodopyridine.
Protocol: Iodination of 2,4-Difluoropyridine
This protocol is based on established methods for the iodination of deactivated arenes and should be optimized for the specific substrate.
Materials:
-
2,4-Difluoropyridine
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,4-difluoropyridine (1.0 eq) in dichloromethane at 0 °C, slowly add concentrated sulfuric acid.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Separate the organic layer, and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford 2,4-difluoro-5-iodopyridine.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 2,4-difluoro-5-iodopyridine stems from the orthogonal reactivity of its halogen substituents. The iodine at the C-5 position is readily functionalized through palladium-catalyzed cross-coupling reactions, while the fluorine atoms, particularly at the C-4 position, are susceptible to nucleophilic aromatic substitution.
3.1. Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the most reactive site for oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the C-5 position while leaving the C-F bonds intact.
3.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl groups.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling of 2,4-difluoro-5-iodopyridine.
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This is a general protocol and may require optimization for specific substrates.
Materials:
-
2,4-Difluoro-5-iodopyridine
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add 2,4-difluoro-5-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,4-difluoropyridine.
3.1.2. Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the C-5 position, providing a gateway to a wide range of further transformations.[6]
Protocol: Sonogashira Coupling with a Terminal Alkyne
This protocol is based on general procedures and may require optimization.
Materials:
-
2,4-Difluoro-5-iodopyridine
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 2,4-difluoro-5-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine (as both base and solvent or co-solvent).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-alkynyl-2,4-difluoropyridine.
3.1.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a variety of substituted anilines which are prevalent in pharmacologically active compounds.[1][5][7]
Protocol: Buchwald-Hartwig Amination with an Amine
This protocol is a general guideline and requires optimization based on the specific amine and catalyst system.
Materials:
-
2,4-Difluoro-5-iodopyridine
-
Amine (primary or secondary, 1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.04 eq)
-
A strong base (e.g., sodium tert-butoxide, cesium carbonate) (1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) to a Schlenk tube.
-
Add the anhydrous solvent (toluene or dioxane) and stir for a few minutes to form the catalyst complex.
-
Add 2,4-difluoro-5-iodopyridine (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography to obtain the 5-amino-2,4-difluoropyridine derivative.
3.2. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the two fluorine atoms, facilitates nucleophilic aromatic substitution. The regioselectivity of this reaction is a key consideration for synthetic planning. Studies on related difluoropyridines suggest that nucleophilic attack preferentially occurs at the C-4 position.[8] This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.
Regioselectivity of SNAr on 2,4-Difluoropyridine:
Caption: Regioselectivity in SNAr of 2,4-difluoropyridine.
Protocol: SNAr with an O-Nucleophile (Phenoxide)
This general protocol should be adapted and optimized for specific substrates.
Materials:
-
2,4-Difluoro-5-iodopyridine
-
A phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the phenol (1.1 eq) in anhydrous DMF, add the base (K₂CO₃ or NaH) at room temperature and stir until the phenoxide is formed.
-
Add a solution of 2,4-difluoro-5-iodopyridine (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-100 °C and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography to yield the 4-aryloxy-2-fluoro-5-iodopyridine.
Applications in Drug Discovery and Agrochemicals
2,4-Difluoro-5-iodopyridine is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors for cancer therapy and in the creation of novel agrochemicals.[2][8]
4.1. Kinase Inhibitors
The 2,4-difluorophenylamino moiety is a common feature in a number of potent kinase inhibitors. While direct synthesis of marketed drugs like Trametinib (a MEK inhibitor) and Lapatinib (an EGFR/HER2 inhibitor) may not always start from 2,4-difluoro-5-iodopyridine, this building block is extensively used in the synthesis of analogues and in the exploration of structure-activity relationships (SAR) for these classes of drugs.[9][10][11]
4.2. Agrochemicals
The pyridine ring is a well-established scaffold in a wide range of herbicides, insecticides, and fungicides. The introduction of fluorine atoms can significantly enhance the biological activity and metabolic stability of these compounds. 2,4-Difluoro-5-iodopyridine serves as a versatile starting material for the synthesis of novel agrochemical candidates through the reactions described above.[2][12]
Safety and Handling
2,4-Difluoro-5-iodopyridine is considered to be toxic and should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and prevent inhalation of vapors. During storage, it should be kept away from moisture and acidic substances to prevent decomposition.[2]
Conclusion
2,4-Difluoro-5-iodopyridine is a powerful and versatile building block for modern synthetic chemistry. Its orthogonal reactivity allows for a stepwise and controlled functionalization of the pyridine ring, enabling the efficient construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this valuable reagent in their synthetic endeavors, paving the way for the discovery of novel pharmaceuticals and agrochemicals.
References
- Schlosser, M., Rausis, T., & Bobbio, C. (2005). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters, 7(1), 127–129.
- Orha, L., Tukacs, J. M., Kollár, L., & Mika, L. T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913.
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 11, 2026, from [Link]
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry, 24(3), 322-337.
- Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. (2016). Journal of Medicinal Chemistry, 59(11), 5291-5306.
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents. (n.d.).
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